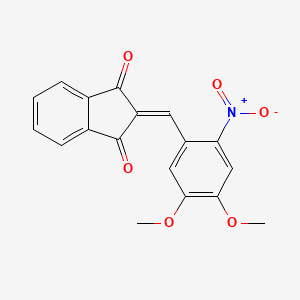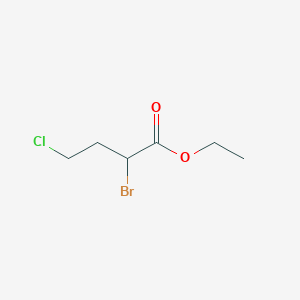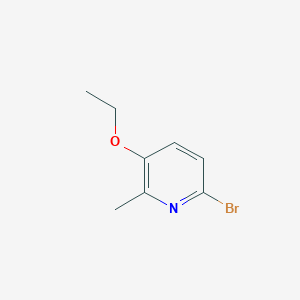
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine HCl” is a chemical compound with the CAS Number: 14165-90-3 . It has a molecular weight of 243.73 . The IUPAC name for this compound is 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17NO2.ClH/c1-14-11-7-9-3-5-13-6-4-10 (9)8-12 (11)15-2;/h7-8,13H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound has a melting point range of 243-245 degrees Celsius . It appears as a powder at room temperature .科学的研究の応用
Chemistry and Biological Activity
Benzazepine derivatives, including those structurally related to 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine HCl, have been extensively studied for their diverse biological activities. For instance, the chemistry and biological activity of new 3-benzazepines have been summarized, highlighting their cytotoxicity against human leukemia cells, ability to produce radicals, and interactions with DNA. These compounds have also shown potential in reversing multidrug resistance (MDR) in cancer cells, indicating their utility in enhancing the efficacy of chemotherapy agents (Kawase, Saito, & Motohashi, 2000).
Potential Pharmacological Applications
The pharmacological properties of benzazepine derivatives extend to potential applications in treating neurological disorders. The review on 1,5-benzoxazepines underscores their interesting pharmacological properties, including interactions with G-protein-coupled receptors, which could be leveraged in developing new treatments for Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).
Synthetic and Mechanistic Insights
Further insights into the synthetic and mechanistic aspects of benzazepines can be gleaned from studies on 2,3-benzodiazepine-related compounds. Such research not only explores the synthesis of these derivatives but also their potential as new medicines against diseases lacking current effective treatments (Földesi, Volk, & Milen, 2018).
Environmental and Antimicrobial Applications
The environmental fate and transformation of benzodiazepines have been studied, revealing the persistence of these compounds in water treatment processes and their potential as emerging environmental contaminants. This research highlights the importance of understanding the environmental impact and degradation pathways of benzazepine derivatives (Kosjek et al., 2012). Additionally, the antimicrobial properties of benzoxazinoids, which share a structural motif with benzazepines, suggest the potential of these compounds in developing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).
Safety and Hazards
特性
IUPAC Name |
7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-6-9-4-3-5-13-8-10(9)7-12(11)15-2;/h6-7,13H,3-5,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMSPHIWFPTHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCCC2=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6360596.png)











